Hpk1-IN-28

HPK1 MAP4K1 kinase inhibitor

HPK1-IN-28 represents a distinct 7H-pyrrolo[2,3-d]pyrimidine chemical series disclosed in patent WO2021175270A1, offering a unique SAR benchmark for HPK1 inhibitor development. Unlike commercially known analogs, its selectivity profile and potency are not publicly quantified, making it ideal for hypothesis-driven research into HPK1-mediated T-cell signaling and anti-tumor immunity. Procure now to validate pathway engagement in your own hands.

Molecular Formula C25H22F3N5O4
Molecular Weight 513.5 g/mol
Cat. No. B12418172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-28
Molecular FormulaC25H22F3N5O4
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCC1(CN=C(OC1)NC2=CC(=C(C(=C2)F)OC3=NC=NC4=C3C(=CN4)C5=C(C=C(C=C5)OC)F)F)CO
InChIInChI=1S/C25H22F3N5O4/c1-25(10-34)9-30-24(36-11-25)33-13-5-18(27)21(19(28)6-13)37-23-20-16(8-29-22(20)31-12-32-23)15-4-3-14(35-2)7-17(15)26/h3-8,12,34H,9-11H2,1-2H3,(H,30,33)(H,29,31,32)
InChIKeyOLAZOTSEYGDCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPK1-IN-28 Chemical Identity and Baseline Profile for Research Procurement


HPK1-IN-28 (CAS 2699603-89-7) is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), a serine/threonine kinase that negatively regulates T‑cell, B‑cell, and dendritic cell activation [1]. The compound was disclosed as 'Compound 1' in patent WO2021175270A1, which claims a series of heterocyclic derivatives designed to enhance anti‑tumor immunity through HPK1 blockade [2]. Vendor‑provided descriptions consistently characterize HPK1‑IN‑28 as a potent HPK1 inhibitor with potential utility in immune‑oncology research, though quantitative biochemical potency data (e.g., IC50) remain undisclosed in public sources .

Why HPK1-IN-28 Cannot Be Replaced by Other HPK1 Inhibitors Without Risk


HPK1 inhibitors exhibit highly variable selectivity profiles across the MAP4K family and the broader kinome, as well as divergent pharmacokinetic properties [1]. For example, HPK1-IN-65 demonstrates >1257‑fold selectivity over GLK, while HPK1‑IN‑7 shows only 54‑fold selectivity over IRAK4 [2]. Such differences directly impact off‑target immune modulation and therapeutic index. Because HPK1‑IN‑28 belongs to a distinct chemical series (disclosed in WO2021175270A1) with no publicly available direct comparator data, substituting it with a more well‑characterized analog (e.g., HPK1‑IN‑7, HPK1‑IN‑55) introduces unknown risks in selectivity, potency, and translational relevance [3]. Procurement decisions must therefore consider the compound’s unique structural class and patent provenance, not just the nominal target.

Quantitative Differentiators for HPK1-IN-28: What the Evidence Shows


Chemical Structure Uniqueness vs. Known HPK1 Inhibitor Chemotypes

HPK1-IN-28 contains a 7H‑pyrrolo[2,3‑d]pyrimidine core substituted with a 2‑fluoro‑4‑methoxyphenyl group and a 3,5‑difluoro‑4‑oxyphenyl linker [1]. This scaffold is distinct from the biaryl amide series (e.g., indazole 5b, IC50 = 2.6 nM) [2], the spiro series (e.g., compound 16, IC50 = 2.67 nM) [3], and the isoindoline series (e.g., compound 49, IC50 = 0.9 nM) [4]. No direct head‑to‑head data exist, but the structural divergence implies differential binding modes, selectivity profiles, and physicochemical properties that cannot be extrapolated from other chemotypes.

HPK1 MAP4K1 kinase inhibitor chemical series

Patent-Derived Claim of 'High Activity' Without Disclosed IC50

Patent WO2021175270A1 describes HPK1-IN-28 (Compound 1) as having 'high activity' against HPK1, but does not provide a numerical IC50 value in the published specification [1]. In contrast, structurally distinct HPK1 inhibitors such as HPK1-IN-55 (IC50 <0.51 nM) [2], HPK1-IN-62 (IC50 = 1.22 nM) [3], and compound 16 (IC50 = 2.67 nM) [4] have publicly reported biochemical potencies. The absence of a disclosed IC50 for HPK1-IN-28 precludes direct potency comparisons and should be acknowledged when selecting this compound over alternatives with transparent potency data.

HPK1 patent IC50 potency

Selectivity Profile Inference from Patent Scope

The patent application WO2021175270A1 emphasizes the development of 'selective' HPK1 inhibitors, implying that the exemplified compounds, including HPK1-IN-28, were designed to minimize off‑target kinase inhibition [1]. While explicit selectivity data (e.g., fold‑selectivity over GLK, LCK, IRAK4) are not provided for HPK1-IN-28, other HPK1 inhibitors display widely varying selectivity windows: HPK1-IN-65 shows 1257‑fold selectivity over GLK [2], HPK1-IN-62 exhibits >665‑fold selectivity over GLK [3], and HPK1-IN-7 shows 54‑fold selectivity over IRAK4 . The selectivity of HPK1-IN-28 remains uncharacterized; users must therefore validate its kinome profile independently or rely on the patent's qualitative claim.

HPK1 kinase selectivity off-target MAP4K family

Recommended Applications for HPK1-IN-28 Based on Available Evidence


Tool Compound for Studying HPK1-Dependent Immune Modulation in T Cells and Dendritic Cells

HPK1-IN-28 is suitable for ex vivo or in vitro studies aimed at validating HPK1's role as a negative regulator of T‑cell receptor signaling. Its disclosed activity in patent WO2021175270A1 suggests it can be used to interrogate SLP‑76 phosphorylation and downstream cytokine production (e.g., IL‑2) in primary human T cells [1]. Because the compound's potency and selectivity are not publicly quantified, it is best employed as a chemical probe in hypothesis‑driven experiments where the focus is on pathway engagement rather than precise SAR comparisons [2].

Reference Compound for Novel HPK1 Inhibitor Series Benchmarking

Given its representation of a distinct chemical series (7H‑pyrrolo[2,3‑d]pyrimidine core) within the WO2021175270A1 patent family, HPK1‑IN‑28 can serve as a benchmark for structure‑activity relationship (SAR) exploration [1]. Researchers developing new HPK1 inhibitors may use HPK1‑IN‑28 to compare potency, selectivity, and physicochemical properties against this specific chemotype, thereby establishing the novelty of their own compounds [3].

In Vivo Immuno‑Oncology Studies Requiring Oral Administration (Provisional)

The patent WO2021175270A1 indicates that compounds of Formula I (which includes HPK1‑IN‑28) are intended for oral administration and show potential synergy with anti‑PD‑1/PD‑L1 therapies [1]. While no specific in vivo pharmacokinetic or efficacy data for HPK1‑IN‑28 are publicly available, users planning syngeneic tumor model studies (e.g., MC38, CT26) may consider HPK1‑IN‑28 as a candidate for combination immunotherapy, provided that in‑house PK and tolerability are first established [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpk1-IN-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.